molecular formula C15H17NO2S B1420393 Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate CAS No. 1096972-49-4

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate

Cat. No.: B1420393
CAS No.: 1096972-49-4
M. Wt: 275.4 g/mol
InChI Key: WZFQRBWTPQLHQK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
  • Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the thiophene family, characterized by a sulfur atom in a five-membered ring. The presence of an amino group and a carboxylate ester enhances its reactivity and potential interactions with biological targets.

Target Interactions

Thiophene derivatives, including this compound, have been shown to interact with various biological targets. These interactions may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : They may act as modulators of specific receptors, influencing signaling pathways.

Biochemical Pathways

The compound influences several biochemical pathways, which can lead to diverse pharmacological effects. Notably, it has been associated with:

  • Anticancer Activity : Modulation of pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and mediators.
  • Antimicrobial Action : Disruption of microbial cell wall synthesis and metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies show that this compound can inhibit the growth of various cancer cell lines. In vitro assays demonstrated IC50 values indicating effective inhibition at low concentrations .
Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.8Cell cycle arrest
A549 (Lung Cancer)10.5Inhibition of metastasis

Antimicrobial Activity

The compound also displays notable antimicrobial properties against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.220.45
Candida albicans0.300.60

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's efficacy against various cancer cell lines, revealing its potential as a lead compound for developing new anticancer therapies .
  • Synergistic Effects : Research indicates that when combined with existing antibiotics like Ciprofloxacin, this compound enhances antimicrobial efficacy, suggesting potential for combination therapies.
  • Toxicity Assessment : Hemolytic activity studies showed low toxicity levels, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .

Properties

IUPAC Name

ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)13-9-12(16)14(19-13)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFQRBWTPQLHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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